

Iroxanadine Sulfate: A Technical Overview of its Discovery and Synthesis

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Compound of Interest

Compound Name: Iroxanadine sulfate

Cat. No.: B12386526

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Abstract

Iroxanadine sulfate, designated as BRX-235, is a cardioprotective agent synthesized by the Hungarian pharmaceutical company Biorex. This technical guide provides a comprehensive overview of the available information regarding its discovery, a plausible synthesis pathway for its core structure, and its mechanism of action involving the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Due to the limited publicly available data, this document consolidates information from scientific literature on analogous structures to propose a likely synthetic route and mechanism.

Discovery and Development

Iroxanadine was developed by Biorex, a research and development company based in Hungary. It is identified as a novel small molecule with potential as a cardioprotective agent. Specific details regarding the timeline of its discovery and the individual researchers involved are not extensively documented in publicly accessible records. The compound is chemically known as 5,6-dihydro-5-(1-piperidinylmethyl)-3-(3-pyridinyl)-2H-1,2,4-oxadiazine, and its sulfate salt is the form that has been noted.

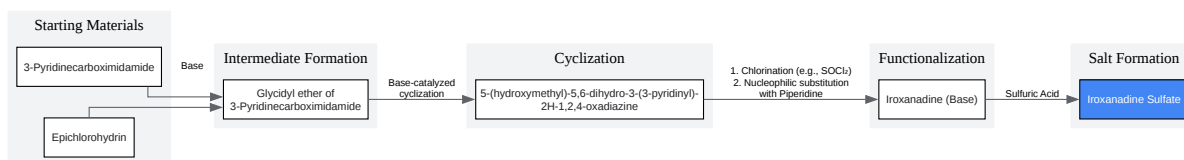
Compound Identification:

Identifier	Value
Common Name	Iroxanadine
Code	BRX-235
Chemical Name	5,6-dihydro-5-(1-piperidinylmethyl)-3-(3-pyridinyl)-2H-1,2,4-oxadiazine
Molecular Formula	C ₁₄ H ₂₀ N ₄ O
Molecular Weight	260.34 g/mol

Plausible Synthesis Pathway

While a specific patent detailing the synthesis of **Iroxanadine sulfate** has not been identified in the public domain, the synthesis of its core scaffold, the 5,6-dihydro-[1,2]oxadiazine ring, has been described in the scientific literature. A plausible synthetic approach can be extrapolated from these general methods. One such versatile method involves the condensation of a diamine with an imidate.

The following diagram illustrates a potential synthetic workflow for the core structure of Iroxanadine.



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A plausible synthetic pathway for **Iroxanadine sulfate**.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on general synthetic methods for similar compounds. These would require optimization for the specific synthesis of Iroxanadine.

Step 1: Formation of Glycidyl ether of 3-Pyridinecarboximidamide To a solution of 3-pyridinecarboximidamide in a suitable solvent such as dimethylformamide (DMF), a base like sodium hydride (NaH) is added portion-wise at 0 °C. After stirring for a short period, epichlorohydrin is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

Step 2: Cyclization to form the 1,2,4-Oxadiazine Ring The intermediate from Step 1 is treated with a base, such as potassium tert-butoxide, in a polar aprotic solvent like THF. The reaction is heated to facilitate the intramolecular cyclization to form the 5-(hydroxymethyl)-5,6-dihydro-3-(3-pyridinyl)-2H-1,2,4-oxadiazine.

Step 3: Functionalization of the Hydroxymethyl Group The hydroxyl group of the cyclized intermediate is first converted to a good leaving group, for instance, by reacting with thionyl chloride (SOCl₂) to form the corresponding chloride. This chlorinated intermediate is then subjected to a nucleophilic substitution reaction with piperidine to yield the Iroxanadine base.

Step 4: Salt Formation The synthesized Iroxanadine base is dissolved in a suitable organic solvent, such as ethanol or isopropanol, and a stoichiometric amount of sulfuric acid is added. The resulting **Iroxanadine sulfate** salt precipitates and can be collected by filtration, washed, and dried.

Quantitative Data (Illustrative)

Step	Product	Yield (%)	Purity (%)
1	Glycidyl ether of 3-Pyridinecarboximidamide	70-80	>95 (crude)
2	5-(hydroxymethyl)-5,6-dihydro-3-(3-pyridinyl)-2H-1,2,4-oxadiazine	60-70	>98 (after chromatography)
3	Iroxanadine (Base)	75-85	>99 (after purification)
4	Iroxanadine Sulfate	>90	>99.5 (pharmaceutical grade)

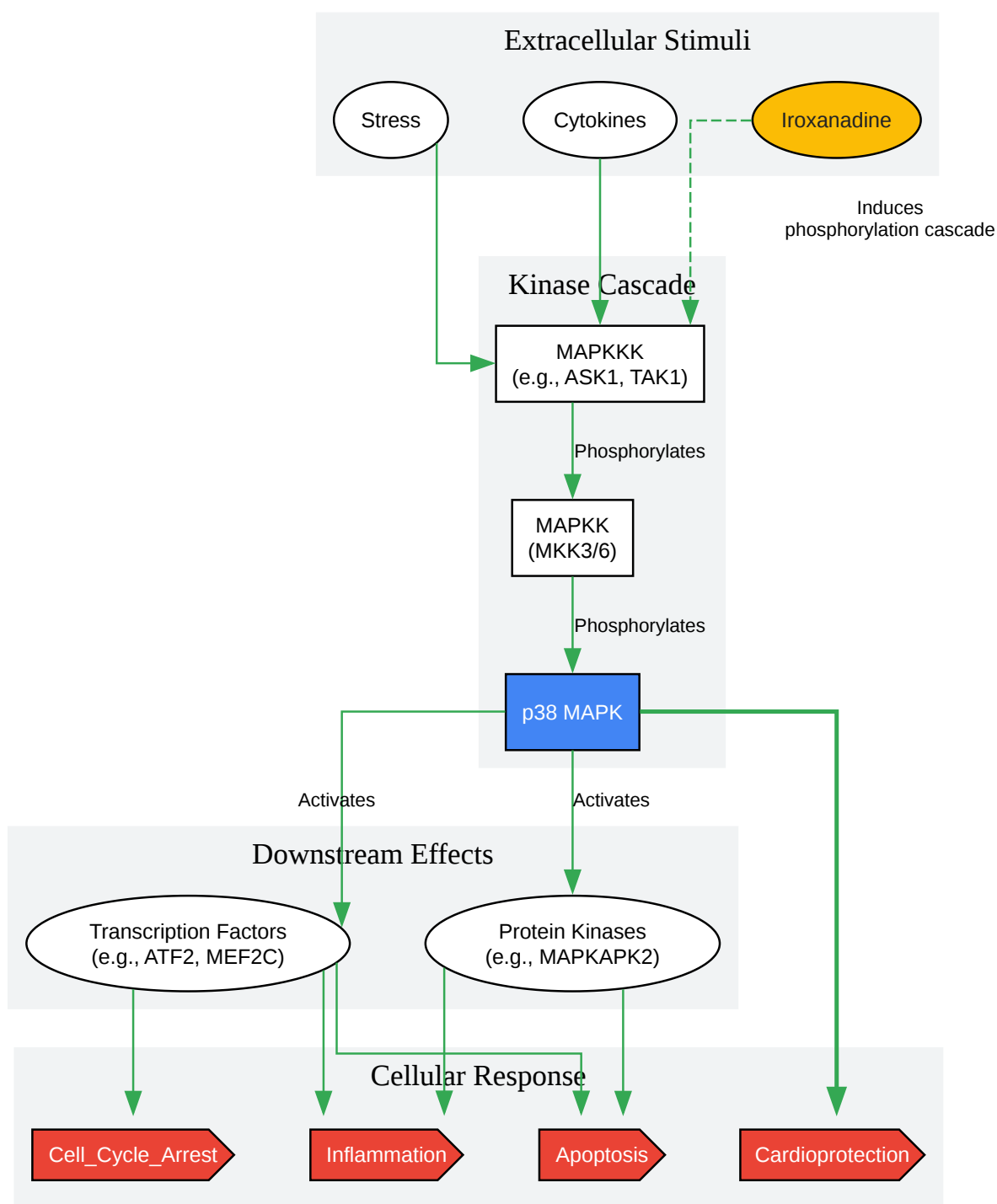
Note: The data in this table is illustrative and based on typical yields for analogous reactions. Actual yields would need to be determined experimentally.

Mechanism of Action: p38 MAPK Signaling Pathway

Iroxanadine is reported to exert its cardioprotective effects through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is a key signaling cascade that responds to extracellular stresses and inflammatory cytokines, playing a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis.

The precise molecular interaction of Iroxanadine with the p38 MAPK pathway has not been fully elucidated in the available literature. However, it is known to induce the phosphorylation of p38 stress-activated protein kinase (SAPK). This phosphorylation event is a key activation step in the pathway.

The following diagram illustrates the general p38 MAPK signaling cascade and the likely point of action for Iroxanadine.



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Iroxanadine's proposed interaction with the p38 MAPK pathway.

Preclinical and Clinical Data

There is a notable absence of publicly available data from preclinical or clinical trials for Iroxanadine (BRX-235). This lack of information makes it difficult to assess its efficacy, safety profile, and therapeutic potential in a clinical setting.

Conclusion

Iroxanadine sulfate is a novel cardioprotective agent developed by Biorex. While its discovery and development are not extensively detailed in the public domain, its chemical structure and proposed mechanism of action via the p38 MAPK pathway provide a foundation for further investigation. The synthesis of its core 5,6-dihydro-oxadiazine structure is achievable through established chemical methodologies. However, the lack of specific experimental protocols, quantitative data, and preclinical or clinical trial results highlights the need for further research to fully characterize this promising compound and validate its therapeutic potential.

Researchers interested in this molecule would need to undertake de novo synthesis and a full preclinical development program to explore its utility.

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References

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